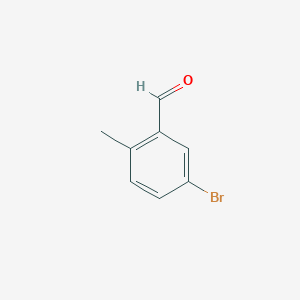

5-Bromo-2-methylbenzaldehyde

描述

Overview of Benzyl (B1604629) Halide and Benzaldehyde (B42025) Derivatives in Organic Synthesis

Benzyl halide and benzaldehyde derivatives are fundamental building blocks in organic synthesis.

Benzyl Halide Derivatives: These compounds, which include a halogen attached to a benzyl group, are frequently used as reagents in pharmaceutical synthesis and various organic reactions like cross-coupling. wisdomlib.org Their utility stems from their ability to participate in nucleophilic substitution and electrophilic aromatic substitution. nih.gov Palladium-catalyzed reactions of benzyl halides are particularly important for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net They are also used to introduce the benzyl group as a protecting group for alcohols and carboxylic acids in complex syntheses. wikipedia.org

Benzaldehyde Derivatives: Benzaldehydes are among the most crucial building blocks in organic synthesis. wiserpub.com The aldehyde group is highly reactive and participates in a wide array of chemical transformations. wikipedia.org These include:

Condensation Reactions: Such as aldol (B89426), Knoevenagel, and Wittig reactions to form more complex structures like β-hydroxy carbonyls and alkenes. smolecule.comwikipedia.org

Schiff Base Formation: Reaction with primary amines to form imines, which are important intermediates and ligands. smolecule.comwiserpub.com

Cannizzaro Reaction: Disproportionation in the presence of a strong base to yield an alcohol and a carboxylic acid. wikipedia.org

Oxidation and Reduction: Benzaldehydes can be easily oxidized to benzoic acids or reduced to benzyl alcohols. wikipedia.org

The versatility of these derivatives makes them indispensable in the synthesis of pharmaceuticals, dyes, polymers, and fragrances. wisdomlib.orgontosight.ai

Significance of Bromine and Methyl Substituents in Aromatic Systems

The properties and reactivity of an aromatic ring are significantly influenced by its substituents.

Bromine Substituent: Halogens, including bromine, exert a dual electronic effect on the aromatic ring.

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the ring via the sigma bond (inductive effect). This effect deactivates the ring, making it less reactive toward electrophilic aromatic substitution compared to benzene (B151609) itself. libretexts.orgmsu.edumasterorganicchemistry.com

Resonance Effect: The lone pairs of electrons on the halogen atom can be donated to the aromatic pi-system (resonance effect). uomustansiriyah.edu.iq This effect directs incoming electrophiles to the ortho and para positions.

Methyl Substituent: The methyl group is an alkyl substituent that influences the aromatic ring primarily through an inductive effect and hyperconjugation.

Activating Nature: Alkyl groups, like methyl, are electron-donating. libretexts.org They increase the electron density (nucleophilicity) of the aromatic ring, making it more reactive towards electrophilic substitution than benzene. libretexts.orgmsu.edu This is known as an activating effect. masterorganicchemistry.com

Directing Effect: The methyl group directs incoming electrophiles to the ortho and para positions because it stabilizes the carbocation intermediates formed during the reaction at these positions. msu.edu

In 5-Bromo-2-methylbenzaldehyde, the interplay of the electron-withdrawing aldehyde and bromine groups with the electron-donating methyl group creates a unique reactivity pattern that is valuable in multi-step synthesis.

Contextualization of this compound within Advanced Synthetic Building Blocks

This compound is considered a valuable synthetic building block due to the specific arrangement of its three functional groups, which allows for selective and sequential reactions. cymitquimica.comchemicalbook.com Building blocks are essential starting materials used to construct more complex molecules in fields like drug discovery and materials science. cymitquimica.com

The aldehyde group provides a primary site for reactions like condensations, oxidations, or the formation of imines. smolecule.com The bromine atom offers a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of a wide variety of other functional groups. The methyl group, by activating the ring and influencing the position of further substitutions, adds another layer of control for synthetic chemists.

This multi-functionality allows the compound to serve as a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. smolecule.comguidechem.com For example, derivatives of similar bromo-benzaldehydes have been used as key intermediates in the synthesis of γ-secretase inhibitors and have shown potential as enzyme inhibitors.

Historical Development and Early Research Trajectories

Early research on substituted benzaldehydes focused on their reactivity and the directing effects of various substituents in electrophilic aromatic substitution. uomustansiriyah.edu.iq The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century significantly expanded the synthetic utility of aryl halides like this compound, transforming them from simple substituted aromatics into powerful building blocks for complex molecule construction.

Current State of Research and Emerging Areas

Current research continues to leverage this compound as a versatile intermediate. chemicalbook.comchemicalbook.com Its applications are found in the preparation of various pharmaceuticals, agrochemicals, dyes, and fragrances. smolecule.comchemicalbook.com

Emerging areas of research focus on its use in:

Medicinal Chemistry: Substituted benzaldehydes are crucial for creating new pharmaceutical compounds. ontosight.ai For instance, a structurally related compound, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, has been investigated for its anti-inflammatory properties. nih.govresearchgate.net This suggests that derivatives of this compound could be explored for similar biological activities.

Materials Science: The ability to form Schiff base ligands from the aldehyde group allows for the creation of metal complexes. smolecule.com These complexes can have applications in catalysis, sensors, and optoelectronic devices. smolecule.com

Development of Novel Synthetic Methodologies: The compound can be used as a model substrate to test new synthetic reactions. For example, research into metal-free dehalogenation and benzylation reactions has utilized various benzyl halides to develop greener and more efficient synthetic protocols. rsc.org

The continued exploration of its reactivity and the discovery of new applications ensure that this compound remains a relevant and important compound in modern chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILPAIKZHXATHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439584 | |

| Record name | 5-bromo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90050-59-2 | |

| Record name | 5-bromo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methylbenzaldehyde

Classical and Established Synthetic Routes

Established synthetic methodologies for 5-Bromo-2-methylbenzaldehyde primarily rely on direct bromination of a substituted benzaldehyde (B42025) or the chemical modification of suitably functionalized aromatic precursors.

Bromination of 2-Methylbenzaldehyde: Regioselectivity Considerations

The direct bromination of 2-methylbenzaldehyde is a feasible route governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of this reaction is determined by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the formyl group (-CHO).

Methyl Group (-CH₃): As an alkyl group, the methyl group is an activating, ortho-, para-director. libretexts.orgwikipedia.org It donates electron density to the ring through an inductive effect, enhancing the ring's nucleophilicity and stabilizing the carbocation intermediates (arenium ions) formed during substitution at the ortho (C3, C6) and para (C4) positions. organicchemistrytutor.com

Formyl Group (-CHO): The aldehyde group is a deactivating, meta-director. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. wikipedia.orgchemistrytalk.org This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta (C3, C5) positions.

In 2-methylbenzaldehyde, these directing effects are combined. The methyl group at C2 activates positions C3, C4, and C6. The formyl group at C1 deactivates the entire ring but directs towards C3 and C5. The position C5 is para to the activating methyl group and meta to the deactivating formyl group. This alignment of the directive influences makes the C5 position the most favorable site for electrophilic attack by bromine, leading to the formation of this compound as the major product. libretexts.orgorganicchemistrytutor.com The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃, or with other brominating agents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst. nih.govresearchgate.net

Conversions from Related Aromatic Precursors

Alternative classical routes involve the synthesis of this compound from aromatic precursors that already contain the desired substitution pattern, followed by functional group transformations.

A versatile method for introducing a formyl group onto an aromatic ring involves the reaction of a diazonium salt. masterorganicchemistry.com This route can be adapted to synthesize this compound starting from 4-bromo-2-methylaniline.

The synthesis proceeds in two key steps:

Diazotization: The primary aromatic amine, 4-bromo-2-methylaniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). libretexts.org Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). byjus.com This process, known as diazotization, converts the amino group (-NH₂) into a diazonium salt ([Ar-N₂]⁺Cl⁻), which is a highly versatile intermediate. wikipedia.org

Formylation: The resulting diazonium salt is then subjected to a formylation reaction without isolation. masterorganicchemistry.com One common method is the Beech reaction, where the diazonium salt solution is treated with formaldoxime (H₂C=NOH) in the presence of a copper(II) sulfate catalyst. orgsyn.org Subsequent hydrolysis of the intermediate under acidic conditions yields the desired aldehyde. orgsyn.org

This multi-step sequence allows for precise control over the isomer produced, as the positions of the bromo and methyl groups are fixed by the choice of the starting aniline (B41778).

Another established approach involves the oxidation of the methyl group of a suitable brominated toluene precursor. A logical starting material for this route is 4-bromo-2-methyltoluene. The key transformation is the selective oxidation of the methyl group at the C2 position to a formyl group.

Several methods can be employed for this conversion:

Etard Reaction: This method involves the direct oxidation of the methyl group using chromyl chloride (CrO₂Cl₂). The reaction forms a chromium complex as an intermediate, which is then hydrolyzed to yield the aldehyde. This prevents over-oxidation to the carboxylic acid.

Side-Chain Halogenation followed by Hydrolysis: A common commercial method for producing benzaldehydes involves the free-radical halogenation of the methyl group to form a benzylidene halide (e.g., 5-bromo-2-methylbenzylidene chloride), followed by hydrolysis with aqueous acid or base to give the aldehyde.

Catalytic Oxidation: Various catalytic systems can achieve the liquid-phase oxidation of toluene derivatives to benzaldehydes. rsc.org These often involve transition metal catalysts, such as those based on cobalt or manganese, in the presence of a bromide source, using air or oxygen as the oxidant.

Table 1: Comparison of Classical Synthetic Routes

| Method | Starting Material | Key Reagents | Key Transformation | Primary Advantage |

|---|---|---|---|---|

| Direct Bromination | 2-Methylbenzaldehyde | Br₂, Lewis Acid (e.g., FeBr₃) | Electrophilic Aromatic Substitution | Direct, fewer steps |

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and sustainable catalytic processes. For the synthesis of halogenated aromatics, transition metal-catalyzed C-H activation has emerged as a powerful strategy.

Transition Metal-Catalyzed Coupling Reactions for C-Br Bond Formation

The direct, regioselective introduction of a bromine atom onto an aromatic ring via C-H bond activation is a significant area of research. These methods often employ a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized. rsc.org

For the synthesis of this compound, this approach is challenging. Most directing groups used in conjunction with palladium catalysis, a common choice for C-H activation, direct functionalization to the ortho position. acs.orgresearchgate.net For instance, converting the aldehyde of 2-methylbenzaldehyde into a temporary directing group like an oxime would direct bromination to the C3 or C6 positions, not the desired C5 position. acs.org

However, achieving functionalization at the meta position, which is required in this case relative to the directing group, is a more recent and complex development. Research has shown that ruthenium catalysts can promote meta-selective C-H bromination of aromatic compounds containing directing groups. rsc.org While a specific application for the synthesis of this compound via this method is not widely reported, the principle represents an advanced catalytic strategy. Such a reaction would involve a directing group at the C1 position guiding a ruthenium catalyst to activate the C-H bond at the C5 position for subsequent reaction with a bromine source like NBS. rsc.org This catalytic approach offers the potential for high selectivity and atom economy compared to classical methods.

Directed Ortho-Metalation Strategies for Bromination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with an electrophile, in this case, a bromine source, to introduce the substituent with high precision. wikipedia.org

For the synthesis of this compound, a plausible precursor would be 2-methylbenzaldehyde. However, the aldehyde functional group is itself electrophilic and would react with the organolithium reagent. To prevent this, the aldehyde group must first be protected. A common strategy involves converting the aldehyde into a group that is not only unreactive towards the organolithium base but also acts as a potent DMG. For instance, the aldehyde can be transiently protected by reacting it with an amine to form an α-amino alkoxide, which serves as an effective DMG. harvard.edu

The general sequence for this synthetic approach is as follows:

Protection/DMG Formation : 2-methylbenzaldehyde is reacted with a lithium amide, such as lithium N,N-diisopropylamide (LDA), to form a transient α-amino alkoxide. This group protects the aldehyde and directs the subsequent lithiation.

Ortho-Lithiation : The intermediate is then treated with a strong base like sec-butyllithium. The DMG directs the deprotonation to one of the ortho positions. In the case of 2-methylbenzaldehyde, the deprotonation occurs ortho to the directing group, which is the position meta to the methyl group (C5).

Electrophilic Quench (Bromination) : The resulting aryllithium species is quenched with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to introduce the bromine atom at the C5 position.

Deprotection : Aqueous workup hydrolyzes the α-amino alkoxide, regenerating the aldehyde group to yield the final product, this compound.

This DoM strategy offers superior regioselectivity compared to traditional electrophilic aromatic substitution, which would likely yield a mixture of ortho and para brominated products relative to the activating methyl group. wikipedia.org

Photochemical and Electrochemical Synthesis Techniques

Modern synthetic chemistry increasingly explores photochemical and electrochemical methods as alternatives to traditional reagents, often providing unique reactivity and improved sustainability.

Photochemical synthesis utilizes light to promote chemical reactions. While specific photochemical routes for the synthesis of this compound are not widely documented, photobromination of aromatic compounds can be achieved under certain conditions, often involving radical mechanisms. However, controlling regioselectivity on a substituted ring like 2-methylbenzaldehyde can be challenging with these methods.

Electrochemical synthesis uses electrical current to drive chemical reactions. researchgate.net This technique, considered a form of green chemistry, can replace conventional oxidizing or reducing agents with electrons, thereby minimizing waste. researchgate.net Knoevenagel condensation reactions to produce derivatives from aldehydes have been successfully performed using electrochemical methods in green solvents like water, often completing in minutes with high purity. researchgate.net While a direct electrochemical protocol for the bromination of 2-methylbenzaldehyde to this compound is not prominently featured in available literature, the principles of electrosynthesis could potentially be applied to generate a bromine cation species in situ for the electrophilic substitution.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles can be applied to the synthesis of this compound.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. DoM, while highly selective, can have lower atom economy due to the use of stoichiometric organolithium reagents and protecting groups.

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives. For example, electrochemical syntheses have been successfully conducted in water. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure. Solvent-free "grinding" techniques, where reactants are ground together in a mortar and pestle, represent a green, energy-efficient method for synthesizing chalcones from bromo-aldehydes and can be completed at room temperature. researchgate.net

Catalysis : Using catalytic reagents in place of stoichiometric ones reduces waste. While organolithium reagents in DoM are stoichiometric, developing a catalytic version of directed C-H activation would be a significant green advancement.

Applying these principles could lead to more sustainable production methods for this compound, for instance, by exploring catalytic C-H activation/bromination reactions that avoid the use of stoichiometric organometallic reagents.

Purification and Characterization of Synthetic Products

Following synthesis, the crude product must be purified and its chemical structure confirmed through various analytical techniques.

Chromatographic Purification Techniques

Column chromatography is a standard and highly effective method for the purification of organic compounds. For compounds similar to this compound, silica gel is commonly used as the stationary phase. orgsyn.org The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. A solvent system, known as the eluent, is then passed through the column to separate the components based on their polarity. A common eluent system for this type of compound is a mixture of hexanes and ethyl acetate (B1210297), with the polarity adjusted to achieve optimal separation. orgsyn.org Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined and the solvent evaporated to yield the purified this compound.

Recrystallization is another technique used for purification, particularly for solid compounds. This involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing the solution to cool slowly. The desired compound will crystallize out in a purer form, leaving impurities behind in the solvent.

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected NMR data for this compound is summarized below.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aldehyde H | ~9.8-10.2 | Singlet (s) | -CHO |

| Aromatic H | ~7.6-7.8 | Doublet (d) | H-6 |

| Aromatic H | ~7.4-7.6 | Doublet of Doublets (dd) | H-4 |

| Aromatic H | ~7.2-7.4 | Doublet (d) | H-3 |

| Methyl H | ~2.5-2.7 | Singlet (s) | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aldehyde C | ~190-195 | -CHO |

| Aromatic C | ~140-145 | C-2 |

| Aromatic C | ~135-140 | C-6 |

| Aromatic C | ~130-135 | C-4 |

| Aromatic C | ~130-135 | C-1 |

| Aromatic C | ~125-130 | C-3 |

| Aromatic C | ~120-125 | C-5 |

| Methyl C | ~20-25 | -CH₃ |

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | ~1710-1685 (strong) |

| C-H (Aldehyde) | ~2850-2820 and ~2750-2720 |

| C-H (Aromatic) | ~3100-3000 |

| C=C (Aromatic) | ~1600-1450 |

| C-Br | ~680-515 |

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C₈H₇BrO), the molecular weight is 199.04 g/mol . sigmaaldrich.com A key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in the molecular ion (M⁺) appearing as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another two mass units higher (M+2) for the molecule with ⁸¹Br. uni.lu

Crystallographic Analysis for Structural Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides exact atomic coordinates, from which it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. It also reveals information about the packing of molecules within the crystal lattice. While it provides unambiguous structural proof, no specific crystallographic data for this compound is available in the reviewed literature.

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 2 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The carbon-oxygen double bond of the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This characteristic is the basis for numerous addition and condensation reactions.

Nucleophilic addition is a fundamental reaction type for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which is subsequently protonated.

Aldehydes, including 5-bromo-2-methylbenzaldehyde, react with alcohols under acidic conditions to form acetals. The reaction proceeds through a hemiacetal intermediate. This process is reversible and requires the removal of water to drive the equilibrium towards the acetal (B89532) product. Ketals are analogously formed from ketones, not aldehydes.

The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

Deprotonation: A proton is removed from the attacking alcohol to form a neutral hemiacetal.

Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion).

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

Final Deprotonation: Removal of a proton from the second alcohol molecule yields the final acetal product and regenerates the acid catalyst.

Table 1: Acetal Formation Reaction

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | 2 equivalents of an alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Removal of water | 5-Bromo-1-(dimethoxymethyl)-2-methylbenzene |

Condensation reactions of this compound involve an initial nucleophilic addition to the carbonyl group followed by a dehydration step, leading to the formation of a new carbon-carbon double bond.

Knoevenagel Condensation: This reaction occurs between an aldehyde and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. The reaction is typically catalyzed by a weak base. The proposed mechanism involves the base deprotonating the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate is then protonated and subsequently undergoes dehydration to yield the final condensed product. nih.govresearchgate.net

Wittig Reaction: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes. libretexts.org It involves the reaction of this compound with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base like n-butyllithium. masterorganicchemistry.com The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. nrochemistry.com

Aldol (B89426) Condensation (Claisen-Schmidt Variant): Standard aldol condensations require an enolizable aldehyde or ketone (one with α-hydrogens). Since this compound lacks α-hydrogens, it cannot form an enolate itself. However, it can act as the electrophilic partner in a crossed aldol condensation, specifically a Claisen-Schmidt condensation, with another carbonyl compound that does have α-hydrogens (e.g., acetone (B3395972) or acetophenone). wikipedia.orgmiracosta.edu In the presence of a base (like NaOH), the enolizable carbonyl compound forms an enolate ion, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl product readily dehydrates, driven by the formation of a conjugated system, to yield an α,β-unsaturated ketone. miracosta.edunih.gov

Table 2: Condensation Reactions of this compound

| Reaction Name | Reactant 2 | Catalyst | Key Intermediate | Product Type |

|---|---|---|---|---|

| Knoevenagel | Malononitrile | Weak base (e.g., piperidine) | Carbanion | α,β-Unsaturated dinitrile |

| Wittig | Phosphorus Ylide (e.g., Ph₃P=CH₂) | N/A (pre-formed reagent) | Oxaphosphetane | Alkene |

| Claisen-Schmidt | Acetone | Strong base (e.g., NaOH) | Enolate ion | α,β-Unsaturated ketone |

This compound readily reacts with primary amines in a condensation reaction to form imines, which are also known as Schiff bases. This reaction is another example of a nucleophilic addition-elimination process at the carbonyl group. The reaction is typically carried out with acid catalysis or by heating to remove the water that is formed, thereby shifting the equilibrium toward the product. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the final imine product.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to form 5-bromo-2-methylbenzoic acid. nih.govgoogle.com This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) under alkaline conditions, followed by acidification, are effective. alfa-chemistry.com Other reagents include chromic acid (Jones reagent) and milder oxidants that are selective for aldehydes.

Reduction: The aldehyde group is easily reduced to a primary alcohol, yielding (5-bromo-2-methylphenyl)methanol. This is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that works well for this purpose, typically in an alcoholic solvent. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), also effectively reduces the aldehyde, but requires anhydrous conditions and a subsequent aqueous workup. orgsyn.org

Table 3: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 5-Bromo-2-methylbenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (5-Bromo-2-methylphenyl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (5-Bromo-2-methylphenyl)methanol |

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon of this compound.

The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. This reaction is a crucial method for forming new carbon-carbon bonds. For example, reacting this compound with methylmagnesium bromide would yield 1-(5-bromo-2-methylphenyl)ethanol. It is important to note that the Grignard reagent must be prepared from an organohalide other than the starting material itself to avoid self-reaction, as the bromo-substituent on the ring could potentially also react with magnesium. walisongo.ac.id

Nucleophilic Addition Reactions

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a versatile functional group that enables a variety of synthetic transformations. Its reactivity is primarily centered on its ability to act as a leaving group in substitution reactions or to participate in organometallic catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The generally accepted mechanism for SNAr involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This step is typically the rate-determining step.

Leaving Group Departure: The aromaticity of the ring is restored as the leaving group departs, resulting in the substituted product. libretexts.org

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

In the case of this compound, the aldehyde group (-CHO) is an electron-withdrawing group, while the methyl group (-CH₃) is weakly electron-donating. The aldehyde group is positioned meta to the bromine atom. Because it is not in the ortho or para position, it cannot effectively delocalize and stabilize the negative charge of the intermediate complex. libretexts.org Consequently, this compound is not highly activated towards traditional SNAr reactions, and such substitutions typically require harsh conditions, such as very strong nucleophiles or high temperatures, to proceed.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. This compound, as an aryl bromide, is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. wikipedia.orgnrochemistry.comlibretexts.org

Suzuki Reaction: This reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org It is widely used to synthesize biaryl compounds. The reaction is catalyzed by a palladium(0) complex and requires a base. nrochemistry.comlibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. wikipedia.orglibretexts.org

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.orgwikiwand.com It is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents. wikipedia.orglibretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions using an aryl bromide like this compound as a substrate.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent(s) |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |

| Stille | Organostannane | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often not required) | Toluene, THF, DMF |

Radical Reactions and Halogen Atom Abstraction

While radical reactions are a cornerstone of organic chemistry, the abstraction of a bromine atom directly from an aryl bromide like this compound by a free radical is not a common or synthetically useful pathway under standard conditions. The strength of the carbon(sp²)-bromine bond in an aromatic ring makes it significantly less susceptible to homolytic cleavage compared to the carbon-halogen bonds in alkyl halides. Such reactions are generally less favorable than the ionic pathways involved in cross-coupling or the free-radical reactions that can occur at the benzylic position (see Section 3.3.1).

Reactions Involving the Methyl Group (Benzylic Position)

The methyl group of this compound is attached to the aromatic ring, placing it in a "benzylic" position. Hydrogens at the benzylic position exhibit unique reactivity, particularly towards free radical reactions, due to the resonance stabilization of the resulting benzylic radical. youtube.comkhanacademy.org

Benzylic Halogenation (e.g., Free Radical Bromination)

The methyl group can be selectively halogenated, most commonly brominated, under free-radical conditions. This reaction replaces one of the benzylic hydrogens with a bromine atom. youtube.com The preferred reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂) and bromine radicals in the presence of a radical initiator (like AIBN) or light (hν). youtube.com

The mechanism proceeds via a classic radical chain reaction:

Initiation: The radical initiator decomposes to form initial radicals, which then react with NBS to produce a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product, 5-bromo-2-(bromomethyl)benzaldehyde, and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction is terminated when two radicals combine.

The use of NBS is crucial as it prevents high concentrations of Br₂, which could otherwise react with other parts of the molecule, such as the aldehyde or potentially the aromatic ring under different conditions. youtube.com

Oxidation of the Methyl Group to Carboxylic Acids or Alcohols

The benzylic methyl group can be oxidized to a carboxylic acid or an alcohol. However, the presence of the aldehyde group on the same molecule presents a significant challenge for selectivity. Aldehydes are generally more susceptible to oxidation than methyl groups. organic-chemistry.org

If a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), is used with the intent of oxidizing the methyl group, it will invariably oxidize the more reactive aldehyde group as well. The likely product of such a reaction would be 5-bromo-2-formylbenzoic acid (if the methyl group remains untouched) or, more probably, 5-bromobenzene-1,2-dicarboxylic acid , where both the methyl and aldehyde groups are oxidized to carboxylic acids.

To achieve selective oxidation of the methyl group, a synthetic strategy involving protection of the aldehyde group would be necessary. A typical sequence would be:

Protection: The aldehyde is converted into a more stable functional group that does not react with oxidizing agents, such as an acetal.

Oxidation: The methyl group of the protected compound is then oxidized to a carboxylic acid or alcohol using an appropriate oxidizing agent.

Deprotection: The protecting group is removed to regenerate the aldehyde, yielding the desired product (e.g., 5-bromo-2-formylbenzoic acid or 5-bromo-2-(hydroxymethyl)benzaldehyde).

Lack of Specific Research on Benzylic Condensation of this compound Hinders Detailed Mechanistic Analysis

Consequently, a detailed discussion of the chemical reactivity and reaction mechanisms for this specific transformation, as outlined in the requested article structure, cannot be provided with scientific accuracy at this time. This includes the elucidation of reaction pathways, transition state analysis, and specific kinetic or thermodynamic data, which are all contingent on dedicated research that appears not to have been conducted or published.

While general principles of benzylic C-H activation and subsequent reactions are established in organic chemistry, applying these to a specific, unstudied system like the condensation of this compound at its benzylic position would be speculative and fall outside the bounds of established scientific findings. Further empirical and computational research is necessary to characterize this specific area of its chemical reactivity.

Synthesis and Applications of Derivatives of 5 Bromo 2 Methylbenzaldehyde

Synthesis of Halogenated Benzaldehyde (B42025) Derivatives

The introduction of additional halogen atoms onto the scaffold of 5-Bromo-2-methylbenzaldehyde can lead to compounds with altered chemical reactivity and potential biological activity. The synthesis of such multi-substituted benzaldehydes can be approached through various strategies, including direct regioselective functionalization of the existing ring or by building the desired substitution pattern on a precursor before introducing the aldehyde group.

Achieving regioselective functionalization on a pre-existing substituted benzene (B151609) ring like this compound can be challenging due to the directing effects of the existing substituents. The methyl group is ortho, para-directing and activating, while the bromo and aldehyde groups are meta-directing and deactivating. The interplay of these electronic effects, along with steric hindrance, governs the position of any incoming electrophile.

Direct halogenation of this compound would likely lead to a mixture of products. However, specific reaction conditions and catalysts can favor the formation of a particular isomer. For instance, electrophilic aromatic substitution reactions can be influenced by the choice of halogenating agent and catalyst.

An alternative approach to achieve regioselectivity is through ortho-metalation strategies. A directed metalation, followed by quenching with an electrophilic halogen source, can introduce a halogen at a specific position. Another powerful method is the halogen-metal exchange reaction. For example, in poly-halogenated arenes, treatment with an organometallic reagent like isopropylmagnesium chloride can selectively replace one bromine atom with a magnesium-halide group, which can then be reacted with an electrophile. organic-chemistry.org While a direct application to this compound is not extensively documented, this methodology is a potent tool for the regioselective functionalization of aryl halides.

The synthesis of multi-substituted benzaldehydes, such as those containing fluorine and chlorine in addition to the bromine and methyl groups, is often accomplished through multi-step synthetic sequences where the substitution pattern is established on a precursor molecule.

The preparation of a 3,6-dibromo-2-methylbenzaldehyde has been reported starting from 3-amino-6-bromo-2-methyl benzoate, indicating another pathway where the substitution pattern is built up prior to the formation of the aldehyde. google.com Similarly, the synthesis of halogenated methylbenzaldehydes can be achieved via Grignard reaction from the corresponding halogenated toluenes, followed by formylation. google.com The Vilsmeier-Haack reaction is another important method for the formylation of electron-rich aromatic rings, which could be applied to appropriately substituted bromotoluenes to generate the desired benzaldehyde derivatives. cambridge.orgorganic-chemistry.orgwikipedia.orgchemistrysteps.com

Below is a table summarizing some multi-substituted benzaldehydes related in structure to this compound and their methods of synthesis.

| Compound Name | Starting Material(s) | Key Reagents/Reaction Type | Reference |

| 5-Bromo-2-fluorobenzaldehyde | o-Fluorobenzaldehyde | KBrO₃, H₂SO₄ | chemicalbook.com |

| 5-Bromo-2-fluorobenzaldehyde | 5-Bromo-2-nitrobenzaldehyde | [¹⁸F]Fluoride, Nucleophilic Substitution | actachemscand.org |

| 3,6-Dibromo-2-methylbenzaldehyde | 3-Amino-6-bromo-2-methyl benzoate | Diazotization, Sandmeyer reaction | google.com |

| Halogenated methylbenzaldehydes | Halogenated toluenes | Mg, DMF (Grignard formylation) | google.com |

Applications as Key Building Blocks in Complex Molecule Synthesis

This compound is a versatile synthetic intermediate characterized by the presence of a reactive aldehyde group, a bromine atom, and a methyl group on the benzene ring. This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules across various industries. Its utility as a building block is primarily attributed to the aldehyde moiety, which readily undergoes reactions such as condensation, oxidation, and the formation of Schiff bases, while the bromo and methyl substituents offer sites for further functionalization and influence the electronic properties of the aromatic ring.

Precursors for Active Pharmaceutical Ingredients (APIs)

While direct and widespread application of this compound in the synthesis of commercial Active Pharmaceutical Ingredients (APIs) is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. Substituted benzaldehydes are crucial intermediates in drug discovery and development. For instance, certain substituted benzaldehyde derivatives have been investigated for their potential to act as allosteric modulators of hemoglobin, which could be beneficial in treating disorders that would benefit from increased tissue oxygenation.

Derivatives of similar brominated aromatic aldehydes have shown biological activities, suggesting the potential of this compound as a starting material for novel therapeutic agents. For example, compounds containing a bromo-hydroxy-methyl-benzaldehyde core have demonstrated anti-inflammatory properties. The aldehyde functional group serves as a key handle for constructing more complex molecular architectures necessary for biological activity.

Table 1: Potential Pharmaceutical Precursor Applications

| Derivative Class | Potential Therapeutic Area |

| Substituted Benzaldehydes | Disorders requiring increased tissue oxygenation |

| Schiff Base Derivatives | Anti-inflammatory agents |

Intermediates for Agrochemicals

The synthesis of novel agrochemicals often relies on the use of versatile building blocks to create molecules with desired pesticidal or herbicidal activities. While specific examples of commercial agrochemicals derived directly from this compound are not readily found in the literature, the isoxazoline chemical class, known for its insecticidal properties, provides a relevant context. The synthesis of complex isoxazoline-based insecticides involves multi-step processes where substituted benzaldehydes can serve as key intermediates. The bromo and methyl groups on the this compound ring could be exploited to fine-tune the biological activity and physical properties of the final agrochemical product.

Synthesis of Dyes and Pigments

The structural characteristics of this compound make it a potential precursor for the synthesis of certain types of dyes and pigments. The aldehyde group can be converted into a diazonium salt, a key intermediate in the production of azo dyes. Azo dyes are a large and important class of colorants used extensively in the textile, leather, and paper industries. The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. While specific commercial dyes originating from this compound are not prominently reported, its amine derivatives could theoretically be used to produce a range of colors, with the bromo and methyl substituents influencing the final shade and fastness properties of the dye.

Materials Science Applications (e.g., Functionalized Polymers, Coatings)

In the field of materials science, functionalized aromatic compounds are utilized to develop new polymers and coatings with specific properties. The aldehyde group of this compound offers a reactive site for incorporation into polymer backbones or for grafting onto existing polymer chains. This can be achieved through reactions such as condensation polymerization or by modifying the surface of materials. The presence of the bromine atom can impart flame-retardant properties to the resulting polymer or serve as a site for further post-polymerization modification, such as cross-linking or the introduction of other functional groups. While concrete examples of polymers or coatings derived from this compound are not extensively detailed in available literature, its chemical structure suggests its potential utility in creating functionalized materials.

Advanced Research Topics and Future Directions

Stereoselective Synthesis utilizing 5-Bromo-2-methylbenzaldehyde

The aldehyde functional group of this compound is a key site for the construction of chiral centers. Future research is increasingly directed towards its use in asymmetric reactions to produce enantiomerically enriched products, which are crucial in pharmaceuticals and materials science.

One promising avenue is the asymmetric Henry (nitroaldol) reaction. While not yet reported specifically for this compound, studies on a variety of other substituted aromatic aldehydes demonstrate the potential. mdpi.com Chiral complexes, such as those generated in situ from copper(II) acetate (B1210297) and novel bis(β-amino alcohol) ligands, have proven highly effective catalysts for the enantioselective addition of nitromethane (B149229) to aromatic aldehydes. mdpi.com Applying such a system to this compound is expected to yield chiral β-nitro alcohols, which are valuable precursors for chiral amines and other functionalities.

Another area of exploration is the multicatalytic, asymmetric Michael/Stetter reaction. This type of cascade reaction, which combines an amine-mediated Michael addition with an N-heterocyclic carbene (NHC)-promoted intramolecular Stetter reaction, can be used to construct complex chiral molecules from simple starting materials. pnas.orgnih.gov Salicylaldehydes have been successfully used in these cascades to produce benzofuranone products with high enantioselectivity. nih.gov Adapting this methodology to this compound could enable the rapid assembly of complex, enantioenriched heterocyclic frameworks.

The table below summarizes catalyst systems used for similar aromatic aldehydes, which could be adapted for this compound.

| Reaction Type | Aldehyde Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Asymmetric Henry | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | 90.4% | mdpi.com |

| Asymmetric Henry | 4-Chlorobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | 94.6% | mdpi.com |

| Asymmetric Michael/Stetter | Salicylaldehyde | Diphenylprolinol silyl (B83357) ether / Chiral NHC | >99% | pnas.orgnih.gov |

Catalyst Development for Reactions Involving this compound

Catalyst innovation is central to unlocking the full synthetic potential of this compound, targeting both its aldehyde and bromo functionalities.

For the aryl bromide group, palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are paramount for forming new carbon-carbon bonds. mdpi.commasterorganicchemistry.com Future catalyst development aims to improve efficiency, operate under milder conditions, and expand substrate scope. For Suzuki reactions, research into supported palladium catalysts is ongoing, as they offer advantages for large-scale continuous flow processes and easier product purification. researchgate.net The Heck reaction, which couples the aryl halide with an alkene, is another key transformation where catalyst optimization continues to be an active area of research. masterorganicchemistry.comyoutube.com

For the aldehyde group, catalyst development focuses on condensation and addition reactions. For instance, the synthesis of imidazole (B134444) derivatives through the condensation of aromatic aldehydes with benzil (B1666583) and ammonium (B1175870) acetate can be efficiently catalyzed by heterogeneous Lewis acids, such as green-synthesized Cr₂O₃ nanoparticles. nih.gov Such catalysts offer benefits of reusability and operational simplicity, aligning with the principles of sustainable chemistry.

Flow Chemistry and Continuous Processing in its Synthesis and Derivatization

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. flinders.edu.aursc.orgd-nb.info These benefits are highly relevant to the synthesis and derivatization of this compound.

The synthesis of substituted aldehydes can be achieved in flow, for example, through the Meerwein arylation of vinyl ethers with aryldiazonium salts, which can be generated and used in situ, mitigating the safety risks associated with these energetic intermediates. acs.org Furthermore, the α-bromination of aldehydes has been demonstrated in a continuous flow protocol, showing improved reaction efficiency and selectivity compared to batch methods. acs.org

Derivatization reactions can also be significantly enhanced. The Suzuki coupling of bromo-aromatics has been successfully performed in continuous flow systems using supported palladium catalysts, with one study on 4-bromobenzaldehyde (B125591) achieving nearly 99% conversion within minutes. researchgate.net Condensation reactions to form α,β-unsaturated ketones from aldehydes and alkynes have also been developed under continuous-flow microwave conditions using a heterogeneous solid acid catalyst. nih.gov The integration of these techniques could lead to multi-step, telescoped syntheses starting from this compound without the need for intermediate isolation. nih.govalmacgroup.comresearchgate.net

| Reaction | Key Advantage of Flow Chemistry | Throughput/Residence Time Example | Reference |

| α-Bromination of Aldehydes | Superior mono/dibromination selectivity | Not specified | acs.org |

| Suzuki Coupling | High efficiency, suitable for industrial scale | ~99% conversion in 3-40 min | researchgate.net |

| Hydration–Condensation | Scalable to multigram quantities | 0.5 mL min⁻¹ flow rate | nih.gov |

| Meerwein Arylation | Safe handling of hazardous diazonium salts | Not specified | acs.org |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can be used for both the synthesis of this compound and its subsequent transformations under mild, aqueous conditions. rroij.com

For its synthesis, laccase enzymes have shown the ability to selectively oxidize the methyl group of substituted toluenes to the corresponding aldehyde. tandfonline.com This biocatalytic route avoids the over-oxidation to carboxylic acid that often plagues chemical methods and operates in an environmentally friendly manner. tandfonline.com

For its derivatization, the aldehyde group can be selectively reduced to an alcohol using whole-cell biocatalysts, such as E. coli, which express alcohol dehydrogenases. nih.gov These enzymatic reductions exhibit remarkable chemoselectivity, leaving other reducible functional groups like ketones unaffected. nih.gov Conversely, alcohol oxidases can perform the reverse transformation. nih.gov Carboxylic acid reductases (CARs) represent another class of enzymes that can catalyze the reduction of a carboxylic acid to an aldehyde, suggesting a potential biocatalytic route from 5-bromo-2-methylbenzoic acid. nih.gov

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of novel molecules. Density Functional Theory (DFT) is widely used to investigate reaction pathways, transition states, and the influence of substituents on reactivity. nih.govcanterbury.ac.uk Such studies have been applied to the reaction of benzaldehyde (B42025) with amines to form hemiaminals and Schiff bases, elucidating the energetic landscape of the reaction. nih.gov A similar approach applied to this compound and its derivatives could predict their reactivity in various transformations.

Comprehensive theoretical analyses, combining DFT with studies of molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and Natural Bond Orbital (NBO) analysis, have been performed on structurally similar compounds like 5-Bromo-2-Hydroxybenzaldehyde. nih.govscielo.br These studies provide deep insights into molecular stability, electronic properties, and intermolecular interactions. nih.govscielo.br

Furthermore, molecular docking and molecular dynamics (MD) simulations are invaluable for designing derivatives with specific biological activities. scispace.comufms.br By modeling the interaction of potential derivatives with protein targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity, accelerating the drug discovery process. mdpi.com

Sustainable Chemistry and Waste Minimization in this compound Research

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. rroij.compnas.org For research involving this compound, these principles can be applied at multiple stages.

In its synthesis and derivatization, a key goal is to maximize atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net The use of catalysis, as opposed to stoichiometric reagents, is a cornerstone of this approach. rroij.com

Another focus is the replacement of hazardous solvents with greener alternatives, with water being the ideal choice. nih.gov Visible-light-induced aerobic C-H oxidation, for example, has been developed to produce aromatic ketones in water using air as the oxidant, representing a highly sustainable method. chemistryviews.org Exploring similar photocatalytic processes for this compound could lead to more environmentally friendly transformations. The use of bio-catalysis, as discussed previously, also aligns perfectly with green chemistry principles by enabling reactions in water under mild conditions. rroij.com

Exploration of Unconventional Reaction Conditions

Moving beyond conventional heating and stirring, researchers are exploring unconventional energy sources to drive chemical reactions more efficiently. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly less time than conventional methods. rsc.org

Numerous reactions involving benzaldehyde derivatives have been successfully implemented using microwave irradiation, including the synthesis of imidazoles nih.gov, tetrazine-3-thiones researchgate.net, and various other heterocyclic systems. readarticle.org In many cases, reactions that take hours under conventional reflux can be completed in minutes in a microwave reactor. rsc.org For example, a three-component reaction to form quinoline (B57606) derivatives required 3 hours to overnight via conventional heating but was completed in just 3-4 minutes under microwave conditions. rsc.org Applying this technology to the derivatization of this compound could dramatically shorten synthesis times and improve process efficiency.

Sonochemistry, the use of ultrasound to promote chemical reactions, represents another non-conventional approach that can enhance reaction rates and yields, fitting within the framework of green chemistry. nih.gov

| Technology | Typical Reaction Time Reduction | Key Advantage | Example Application | Reference |

| Microwave-Assisted Synthesis | Hours to Minutes | Rapid heating, increased reaction rates | Synthesis of quinoline derivatives | rsc.org |

| Microwave-Assisted Synthesis | Not specified | High yields, operational simplicity | Synthesis of imidazole derivatives | nih.gov |

| Ultrasound (Sonochemistry) | Varies | Enhanced mixing and mass transfer | General organic synthesis | nih.gov |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-methylbenzaldehyde with high purity?

- Methodology : Use Friedel-Crafts alkylation or directed ortho-metalation strategies to introduce the bromine and methyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Evidence from Kanto Reagents indicates >97.0% purity can be achieved using high-performance liquid chromatography (HPLC) validation .

- Key Data :

- Molecular formula: C₈H₇BrO

- Storage: 0°C–6°C to prevent decomposition .

Q. How should researchers handle and store this compound to ensure stability?

- Protocol : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0°C–6°C. Avoid moisture and electrostatic discharge during handling. Safety measures include fume hood use, PPE (gloves, goggles), and immediate neutralization of spills with sand or vermiculite .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine deshielding effects).

- FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (m/z 199.04) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom acts as a directing group and leaving site in Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the methyl group may reduce reaction rates; optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF, THF) .

- Contradictions : Conflicting reports on bromine’s electronic effects (σ-donor vs. π-acceptor) require DFT calculations or Hammett studies for resolution .

Q. What challenges arise in resolving crystallographic data for this compound derivatives?

- Crystallography : Single-crystal X-ray diffraction requires high-quality crystals grown via slow vapor diffusion (hexane/DCM). Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10). Evidence from structurally similar compounds shows bromine’s heavy atom effect improves data resolution .

Q. How does temperature affect the stability of this compound in long-term storage?

- Stability Analysis : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months when stored at 0°C–6°C. Monitor via periodic HPLC to detect aldehyde oxidation or bromine displacement byproducts .

Contradictions and Validation Strategies

- Purity vs. Synthetic Routes : While Kanto Reports achieve >97.0% purity via HPLC , conflicting methods (e.g., recrystallization) may require validation through orthogonal techniques like GC-MS or elemental analysis.

- Reactivity Discrepancies : Differences in cross-coupling yields between brominated analogs (e.g., 5-Bromo-2-methyl vs. 5-Bromo-2-hydroxy derivatives) necessitate controlled comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。